

# Physical and chemical properties of Ethyl 5-chloroindole-2-carboxylate

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## Compound of Interest

Compound Name: Ethyl 5-chloroindole-2-carboxylate

Cat. No.: B556502

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An In-depth Technical Guide to **Ethyl 5-chloroindole-2-carboxylate**

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and applications of **Ethyl 5-chloroindole-2-carboxylate**. This compound is a key intermediate in medicinal chemistry and organic synthesis, particularly valued as a building block for various pharmaceuticals.<sup>[1]</sup>

## Core Properties and Identifiers

**Ethyl 5-chloroindole-2-carboxylate** is a halogenated heterocyclic compound. Its structure, featuring a chloro substituent on the indole ring, enhances its reactivity, making it a versatile precursor for the synthesis of more complex bioactive molecules.<sup>[1]</sup>

## Chemical Identifiers

Identifier	Value
IUPAC Name	ethyl 5-chloro-1H-indole-2-carboxylate[2]
CAS Number	4792-67-0[1][3][4][5][6]
Molecular Formula	C <sub>11</sub> H <sub>10</sub> ClNO <sub>2</sub> [1][2][3][4][6]
SMILES	ClC1=CC2=C(C=C1)NC(C(OCC)=O)=C2[3]
InChI Key	LWKIFKYHCJAIAB-UHFFFAOYSA-N[2][4]
Synonyms	2-Carbethoxy-5-chloroindole, 5-Chloro-1H-indole-2-carboxylic acid ethyl ester[1][3]

## Physical and Chemical Properties

The compound typically appears as a yellowish to light brown crystalline powder.[4][7]

Property	Value
Molecular Weight	223.66 g/mol [1][3][4][6]
Melting Point	166-168 °C[4][8] (also cited as 168 °C[3] and 165-171 °C[1][5])
Boiling Point	375.0 ± 22.0 °C (Predicted)[4][8]
Flash Point	180.6 °C[3][8]
Density	1.2405 (Rough Estimate)[4][8]
pKa	14.10 ± 0.30 (Predicted)[4]
Storage	Store at 2°C - 8°C, sealed in a dry place, protected from light.[3][4][7]

## Spectral Analysis Data

Spectroscopic data is crucial for the structural confirmation of **Ethyl 5-chloroindole-2-carboxylate**.

Technique	Data Summary
$^1\text{H}$ NMR	A proton NMR spectrum in $\text{CDCl}_3$ (400 MHz) is available for this compound. <a href="#">[9]</a>
$^{13}\text{C}$ NMR	Carbon-13 NMR spectral data has been recorded. <a href="#">[2]</a> <a href="#">[10]</a>
IR Spectra	ATR-IR and Vapor Phase IR spectra are available. <a href="#">[2]</a> Key peaks for carboxylate esters typically include a strong $\text{C}=\text{O}$ stretch.
Mass Spectrometry	Mass spectrometry data is available, with an exact mass of 223.040006 g/mol . <a href="#">[11]</a>

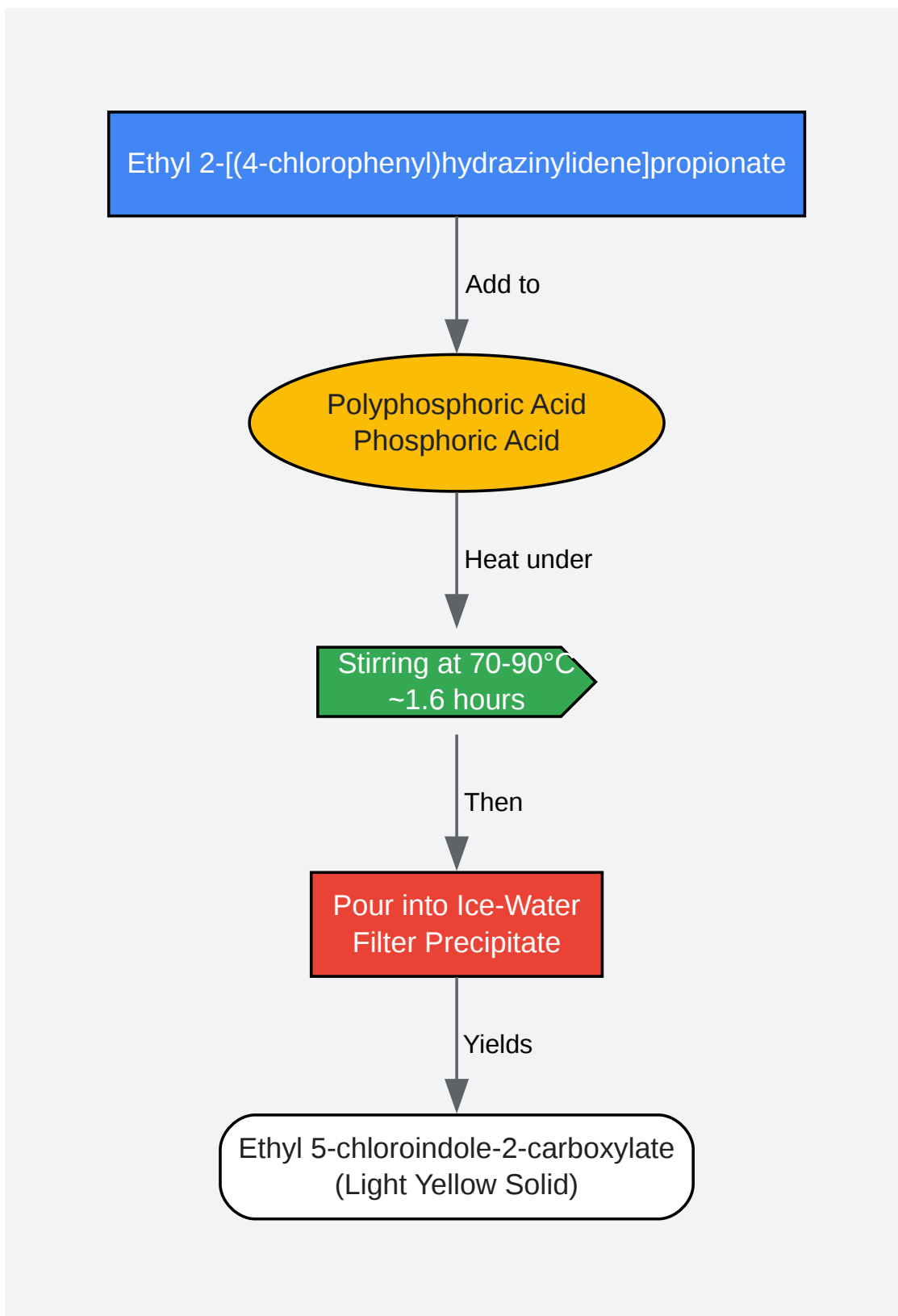
## Experimental Protocols

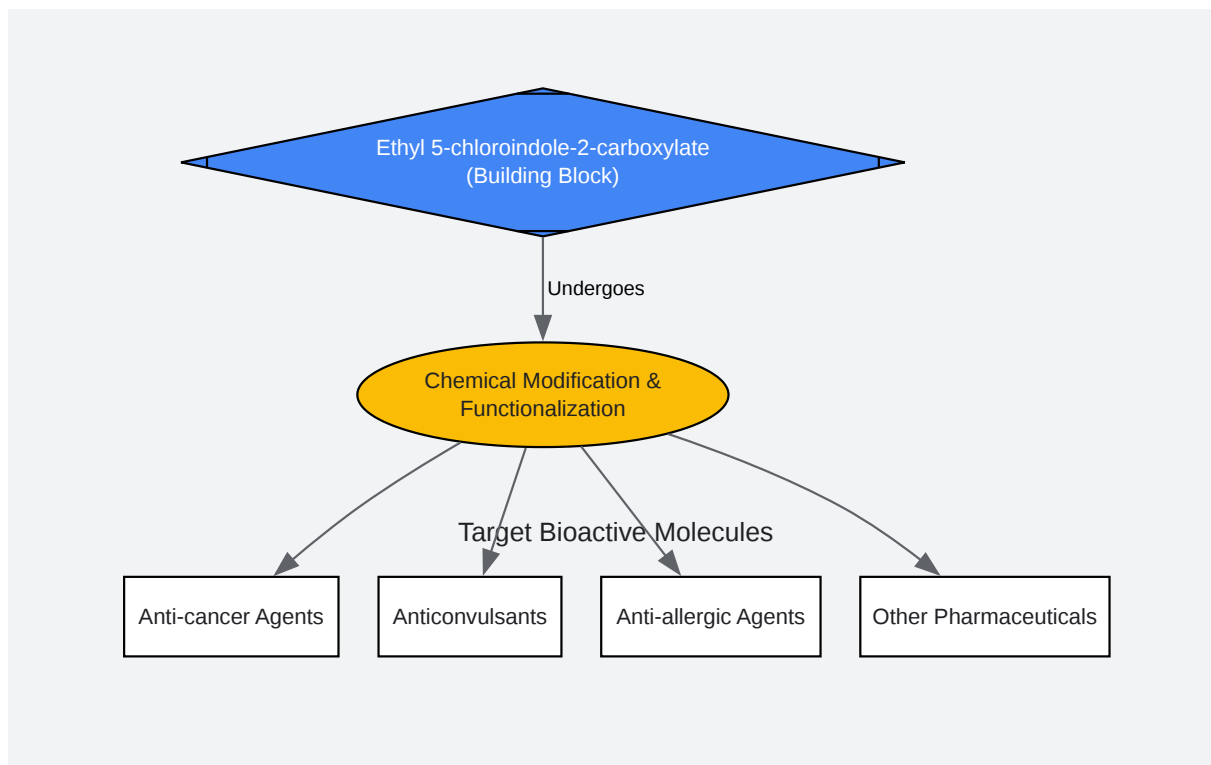
### Synthesis via Fischer Indole Synthesis

A common method for synthesizing **Ethyl 5-chloroindole-2-carboxylate** is through a Fischer indole-type cyclization.

#### General Procedure:

- **Preparation of Catalyst:** A mixture of 500 g of polyphosphoric acid and 250 g of phosphoric acid is prepared and heated to 70 °C with stirring.[\[4\]](#)
- **Addition of Starting Material:** 70 g of ethyl 2-[(4-chlorophenyl)hydrazinylidene]propionate (4-chlorophenylhydrazine pyruvic acid phenylhydrazone) is added in batches.[\[4\]](#)
- **Reaction Conditions:** The reaction temperature is maintained between 70-90 °C for 1 hour, or until the starting material is fully consumed. The reaction is then held at this temperature for an additional 40 minutes to ensure completion.[\[4\]](#)
- **Workup and Isolation:** The hot reaction mixture is poured into 1500 g of an ice-water mixture and allowed to cool to room temperature.[\[4\]](#)
- **Purification:** The resulting precipitate is collected by filtration and dried to yield the light yellow solid product. This method can achieve a yield of approximately 90%.[\[4\]](#)





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